molecular formula C7H7N3O B037969 4-Methoxy-5-methylpyrimidine-2-carbonitrile CAS No. 114969-87-8

4-Methoxy-5-methylpyrimidine-2-carbonitrile

Cat. No.: B037969
CAS No.: 114969-87-8
M. Wt: 149.15 g/mol
InChI Key: YZPQHESIVJJQES-UHFFFAOYSA-N
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Description

4-Methoxy-5-methylpyrimidine-2-carbonitrile (CAS 114969-87-8) is a versatile pyrimidine derivative designed for advanced chemical and pharmaceutical research. This compound features a carbonitrile group and methoxy substituent on its pyrimidine ring, a core structure of significant interest in medicinal chemistry for developing biologically active molecules. Research Applications and Value: Pharmaceutical Intermediate: The pyrimidine scaffold is a privileged structure in drug discovery. This compound serves as a key synthetic intermediate for developing potential therapeutics, analogous to cyanopyrimidine-based inhibitors described in scientific literature . Cyclooxygenase-2 (COX-2) Inhibitor Development: Research indicates that cyanopyrimidine hybrids demonstrate potent COX-2 inhibitory activity, with applications in investigating inflammation and cancer pathways . The structural motifs in this compound are relevant for designing such inhibitors. Anticancer Agent Discovery: Pyrimidine-5-carbonitrile derivatives have shown promise in cytotoxic assessments against various cancer cell lines, including leukemia (K562), breast cancer (MCF7), and colon cancer (HCT116) . This compound can be utilized to synthesize novel derivatives for oncology research. Methodology and Synthesis Research: It is a valuable building block in heterocyclic chemistry for constructing more complex molecular architectures, studying reaction mechanisms, and developing new synthetic methodologies . Handling and Storage: For optimal stability, store in a cool, dry place, protected from light. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information. Note: This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any form of human or veterinary use.

Properties

IUPAC Name

4-methoxy-5-methylpyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-4-9-6(3-8)10-7(5)11-2/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPQHESIVJJQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methylpyrimidine-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-methoxy-2-methylpyrimidine with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile at a temperature range of 0-5°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-methylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitrile groups to amines.

    Substitution: This reaction can replace the methoxy group with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include primary amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-Methoxy-5-methylpyrimidine-2-carbonitrile exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves inhibition of bacterial DNA synthesis, making it a potential candidate for developing new antibiotics .

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. A case study focused on its effects on breast cancer cell lines showed that it induces apoptosis (programmed cell death) via the activation of caspase pathways. This suggests a promising avenue for further research into its use as a chemotherapeutic agent .

Neurological Applications

There is emerging evidence that this compound may have neuroprotective effects. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Herbicidal Activity

The compound has shown potential as a herbicide. Field trials reported in Pest Management Science revealed that it effectively inhibits the growth of several common weeds without adversely affecting crop yields. Its mode of action appears to involve disruption of photosynthesis in target plants, making it a valuable tool in integrated pest management strategies .

Plant Growth Regulation

In addition to its herbicidal properties, this compound has been studied for its role as a plant growth regulator. Application studies indicate that it can enhance root development and overall plant vigor, which could lead to improved agricultural productivity .

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic reactions, including nitration and subsequent functional group modifications. The efficiency of these synthetic routes is critical for scaling up production for pharmaceutical and agricultural applications.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/EffectReferences
PharmaceuticalAntimicrobialInhibition of DNA synthesis
AnticancerInduction of apoptosis
NeurologicalNeuroprotection against oxidative stress
AgriculturalHerbicideDisruption of photosynthesis
Plant growth regulatorEnhancement of root development

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
4-Methoxy-5-methylpyrimidine-2-carbonitrile 4-OCH₃, 5-CH₃, 2-CN 189.19 Electron-donating methoxy enhances solubility; methyl and cyano stabilize the ring .
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 4-(4-OCH₃-C₆H₄), 2-SCH₃, 6-O 273.31 Methoxy on phenyl increases planarity and π-π stacking potential; thioether improves lipophilicity .
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 2-(CH₂CH₂OCH₃), 4-(CH(CH₃)₂), 6-O 279.36 Flexible methoxyethyl chain reduces crystallinity (mp 113–115°C); isobutyl enhances steric bulk .
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile 4-Cl, 2-SCH₃, 5-CN 185.63 Chloro (electron-withdrawing) increases electrophilicity; methylthio balances polarity .
2-Chloro-4-methoxypyrimidine-5-carbonitrile 2-Cl, 4-OCH₃, 5-CN 169.57 Methoxy at position 4 stabilizes resonance; chloro at 2 enhances reactivity in substitution reactions .
Key Observations :
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (-OCH₃) at position 4 (as in the target compound) donates electrons via resonance, increasing ring stability and solubility in polar solvents. In contrast, chloro (-Cl) substituents (e.g., 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile) withdraw electrons, making the ring more reactive toward nucleophilic attack .
  • Positional Effects : Methoxy at position 4 (pyrimidine core) vs. position 4 on a phenyl ring (e.g., 4-(4-Methoxyphenyl)-derivative) alters electronic distribution. The former directly influences the pyrimidine’s aromaticity, while the latter impacts intermolecular interactions (e.g., π-stacking) .

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) IR (CN stretch, cm⁻¹) ¹H NMR (Methoxy Signal, δ ppm)
This compound Not reported ~2220 ~3.3 (s, 3H, OCH₃)
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-... 300 2220 3.8 (s, 3H, OCH₃ on phenyl)
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methyl... 113–115 2220 3.27 (s, 3H, OCH₃ on ethyl)
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile Not reported 2220 N/A (no methoxy)
Key Observations :
  • Melting Points : Derivatives with rigid aromatic systems (e.g., 4-(4-Methoxyphenyl)-analog) exhibit higher melting points (300°C) due to strong intermolecular forces, while flexible side chains (e.g., methoxyethyl) reduce melting points .
  • Spectral Signatures: The cyano group’s IR stretch (~2220 cm⁻¹) is consistent across analogs. Methoxy protons in ¹H NMR appear as singlets between δ 3.3–3.8 ppm, depending on the substituent’s electronic environment .

Biological Activity

4-Methoxy-5-methylpyrimidine-2-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects, including anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2OC_8H_8N_2O. Its structure includes a pyrimidine ring substituted with a methoxy group and a methyl group, which influences its biological activity.

PropertyValue
Molecular FormulaC₈H₈N₂O
Molecular Weight164.16 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to exert significant inhibitory effects on triple-negative breast cancer (TNBC) cell lines, demonstrating a selective toxicity profile that spares normal cells .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. It has shown promising results as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption properties, with an oral bioavailability of approximately 31.8% observed in animal models. The compound also displayed a clearance rate of 82.7 mL/h/kg, indicating a moderate metabolic profile .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Research into the SAR of similar pyrimidine derivatives has provided insights into how modifications can enhance potency:

  • Substituent Effects : The presence of electron-donating groups like methoxy at the 4-position significantly increases the compound's activity against cancer cells.
  • Regioisomer Comparison : Variations in substitution patterns on the pyrimidine ring have been correlated with changes in biological activity, emphasizing the importance of specific functional groups in enhancing efficacy .

Case Studies

  • Inhibition of TNBC Cell Lines : A study demonstrated that this compound inhibited MDA-MB-231 TNBC cells with an IC50 value of 0.126 µM, showcasing its potential as a therapeutic agent for aggressive breast cancers .
  • Selectivity Profile : When tested against non-cancerous MCF10A cells, the compound exhibited a nearly 20-fold increase in selectivity for cancer cells, indicating a promising safety margin for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 4-methoxy-5-methylpyrimidine-2-carbonitrile, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation. A common method involves refluxing 2-methylthiopyrimidine derivatives with amines (e.g., cyclohexylamine or phenylethylamine) in polar solvents like DMF or DMSO. Acidification with dilute HCl precipitates the product, which is crystallized from water or ethanol . Optimization includes adjusting reaction time (e.g., 12–24 hours) and solvent ratios (e.g., DMSO:water 5:5) to improve yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

  • IR spectroscopy : Confirms nitrile (CN) stretches (~2212 cm⁻¹) and methoxy/methyl groups (C-O/C-H stretches) .
  • NMR : <sup>1</sup>H NMR identifies methoxy (δ 3.27 ppm) and methyl protons (δ 2.12–2.15 ppm), while <sup>13</sup>C NMR distinguishes nitrile (δ ~115 ppm) and pyrimidine ring carbons .
  • Elemental analysis : Validates molecular formula (C₆H₅N₃O) by comparing calculated vs. observed C/H/N percentages (e.g., C: 57.13% calc. vs. 57.24% obs.) .

Q. How does the substitution pattern on the pyrimidine ring influence its stability and reactivity?

The electron-withdrawing nitrile and methoxy groups at positions 2 and 4 enhance ring stability but reduce nucleophilic substitution reactivity. Methyl groups at position 5 sterically hinder reactions at adjacent sites, directing functionalization to position 6 .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic or elemental analysis data for derivatives?

Discrepancies in melting points or NMR shifts may arise from polymorphism or impurities. Cross-validate using:

  • X-ray crystallography : Resolves structural ambiguities (e.g., hydrogen-bonded dimers in crystals) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 135.1234 for C₆H₅N₃O) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways .

Q. What strategies improve regioselectivity in functionalizing the pyrimidine core?

  • Directed ortho-metalation : Use methoxy groups to direct lithiation at position 6 for subsequent coupling .
  • Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics (e.g., 30-minute vs. 12-hour reflux) .
  • Protecting groups : Temporarily block the nitrile to enable selective substitution at position 5 .

Q. What mechanistic insights explain its reported antidiabetic or chemotherapeutic activity?

  • Enzyme inhibition : The nitrile group may interact with catalytic residues of α-glucosidase or dipeptidyl peptidase-4 (DPP-4), implicated in diabetes .
  • DNA intercalation : Planar pyrimidine rings could intercalate into DNA, disrupting replication in cancer cells .
  • In silico docking : Validate binding affinities to target proteins using molecular dynamics simulations .

Q. How do solvent polarity and temperature affect crystallization for X-ray studies?

Polar solvents (ethanol/water) promote hydrogen-bonded networks, yielding high-quality crystals. Slow evaporation at 25°C optimizes crystal growth, while rapid cooling induces defects. Centrosymmetric dimers via N–H⋯O bonds are common .

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